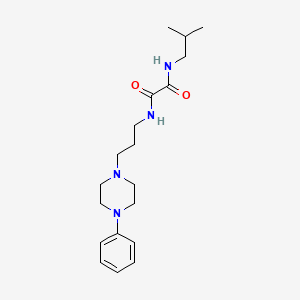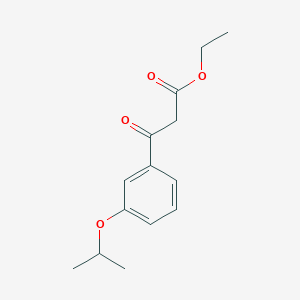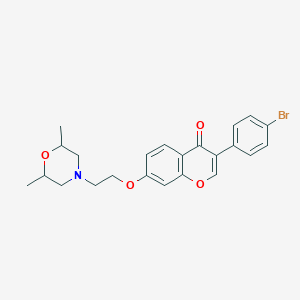![molecular formula C19H18F3NO2 B2997502 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide CAS No. 1024081-90-0](/img/structure/B2997502.png)
1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide” is a chemical compound with the molecular formula C19H18F3NO2 . It has an average mass of 349.347 Da and a monoisotopic mass of 349.128967 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, related compounds have been synthesized electrochemically . For instance, 4-(trifluoromethoxy)phenyl-based polydithienylpyrroles were synthesized using a mixture of 4-(trifluoromethoxy)aniline, 1,4-di(2′-thienyl)-1,4-butadione, toluene, and p-toluenesulfonic acid .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a cyclopentane ring attached to a carboxamide group and two phenyl groups, one of which has a trifluoromethoxy group . The trifluoromethoxy group is an electron-withdrawing group, which can decrease the HOMO and LUMO energy levels of the compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthetic methodologies for derivatives structurally related to 1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide have been explored. For instance, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives showcase the development of compounds with potential biological activities. These derivatives were analyzed using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and single crystal X-ray diffraction, highlighting the structural aspects crucial for their potential applications (Özer et al., 2009).
Chemical Reactivity and Mechanisms
Research on the acylation of tertiary amides forming 1-acyloxyiminium salts and 1-acyloxyenamines underlines the chemical reactivity of similar carboxamide structures. These findings are essential for understanding the reactivity and potential synthetic utility of carboxamide derivatives in organic synthesis (Bottomley & Boyd, 1980).
Molecular Design and Drug Development
Insights into the structural-activity relationships of compounds, including derivatives that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, provide valuable information for the design and development of new therapeutics. Such studies help in improving potential oral bioavailability and in understanding the significance of specific substituents for biological activity (Palanki et al., 2000).
Novel Isosteres and Drug Design
Exploration of novel isosteres, such as cyclopentane-1,3-dione, for the carboxylic acid functional group, demonstrates the innovation in drug design. This approach seeks to identify substitutes for carboxylic acid functional groups, showcasing a path toward developing potent thromboxane A2 receptor antagonists with potential therapeutic applications (Ballatore et al., 2011).
Advanced Materials and Polymer Science
The synthesis and properties of aromatic polyamides containing the cyclohexane structure reveal applications beyond pharmaceuticals, extending into materials science. These studies focus on developing materials with specific physical-chemical properties, such as solubility, thermal stability, and mechanical strength, which are crucial for various industrial applications (Hsiao et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO2/c20-19(21,22)25-16-10-8-15(9-11-16)23-17(24)18(12-4-5-13-18)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBJDLQZNDILU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-2-(4-fluorophenyl)-5-methoxypyridazin-3-one](/img/structure/B2997425.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2997426.png)
![3-(4-(Tert-butyl)phenyl)-8-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2997427.png)
![N-(2,4-difluorophenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2997428.png)

![6-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2997432.png)


![(3R,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2997436.png)

![1-[(2-fluorophenyl)methoxy]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2997440.png)
![methyl 2-[(Z)-2-(4-methoxyphenyl)hydrazono]-3-oxobutanoate](/img/structure/B2997441.png)
![5-((3,4-dimethylphenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2997442.png)